3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol
Overview
Description
“3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H5ClF4O and a molecular weight of 228.57 . It is also known as CF3-Ph-CH(Cl)-CH(OH)-F.
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H5ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2,14H,3H2 . This structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common for these types of compounds . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 228.57 and it is a solid at ambient temperature . More specific properties such as refractive index, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of α-Trifluoromethyl α-Amino Acids
The compound is used in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles, obtained from 5-fluoro-4-trifluoromethyloxazoles and benzyl alcohols, including 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol, are capable of rearrangements that lead to the formation of these amino acids (Burger et al., 2006).
Trifluoromethyl–Dehydroxylation Process
This chemical is also involved in the synthesis of 2,2,2-trifluoroethyl compounds from homoallylic alcohols, through a process initiated by copper(I) iodide. This process shows the versatility of this compound in producing trifluoromethyl derivatives (Duan & Chen, 1994).
Functionalisation of Benzene Derivatives
The compound plays a role in the site-selective functionalization of 1,3-bis(trifluoromethyl)benzene, leading to various derivatives including benzylic alcohol and benzaldehyde. This process is key in synthesizing complex molecules with specific functional groups (Dmowski & Piasecka-Maciejewska, 1998).
Domino Reactions in Organic Chemistry
The compound is used in domino reactions with 2-fluoro-3-trifluoromethylfurans and -thiophenes. The presence of benzyl alcohols in certain products obtained from nucleophilic substitution shows its utility in facilitating these complex organic reactions (Burger et al., 2001).
Synthesis of Fluorinated Heterocycles
In the field of heterocyclic chemistry, this compound is used in a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines. This leads to the formation of fluorinated heterocycles, highlighting its role in introducing fluorine atoms into complex structures (Parmar & Rueping, 2014).
Mechanism of Action
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can be influenced by various factors including its molecular weight, polarity, and the presence of functional groups. For example, the trifluoromethyl group in this compound could potentially affect its lipophilicity, which in turn could influence its absorption and distribution within the body .
Environmental factors such as temperature, pH, and the presence of other substances can also affect the stability and efficacy of a compound. For instance, the storage temperature for this compound is recommended to be at ambient conditions .
Properties
IUPAC Name |
[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2,14H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXBTNLECKKJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.